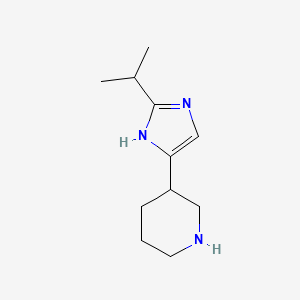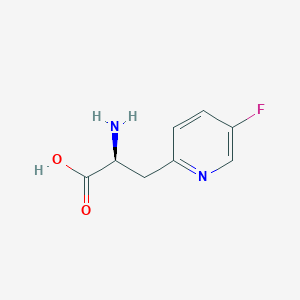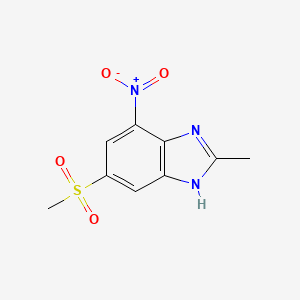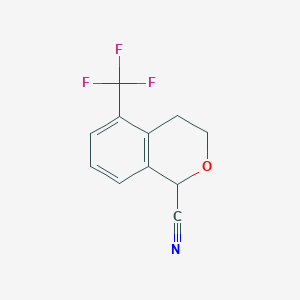
5-(Trifluoromethyl)isochroman-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)isochroman-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to an isochroman ring with a carbonitrile functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isochroman-1-carbonitrile can be achieved through various synthetic routes. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The oxa-Pictet–Spengler reaction is another straightforward and modular way to construct the isochroman motif .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol as a solvent and the employment of efficient catalysts are common practices in industrial settings .
化学反应分析
Types of Reactions
5-(Trifluoromethyl)isochroman-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using stoichiometric oxidants such as [bis(trifluoroacetoxy)iodo]benzene.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol, [bis(trifluoroacetoxy)iodo]benzene, and various radical initiators. Reaction conditions often involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized isochromans, which can be further derivatized through subsequent ring-opening, reductions, and Friedel–Crafts reactions .
科学研究应用
5-(Trifluoromethyl)isochroman-1-carbonitrile has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 5-(Trifluoromethyl)isochroman-1-carbonitrile involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved often include radical intermediates and electrophilic substitution reactions .
相似化合物的比较
Similar Compounds
5-(Trifluoromethyl)indole: Another compound with a trifluoromethyl group, known for its bioactivity and use in pharmaceuticals.
5-(Trifluoromethyl)benzofuran: Similar in structure, this compound is used in materials science and organic synthesis.
Uniqueness
5-(Trifluoromethyl)isochroman-1-carbonitrile is unique due to its combination of the isochroman ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene-1-carbonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-2-8-7(9)4-5-16-10(8)6-15/h1-3,10H,4-5H2 |
InChI 键 |
BPHFFACZYHHNML-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C2=C1C(=CC=C2)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


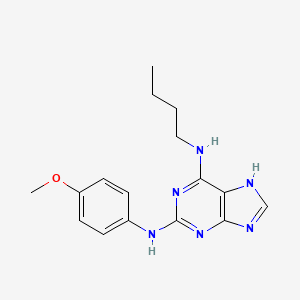
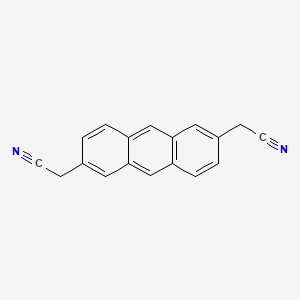
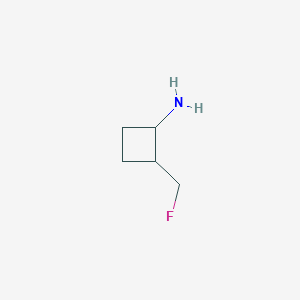
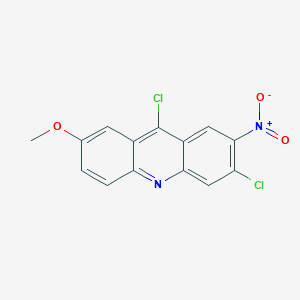
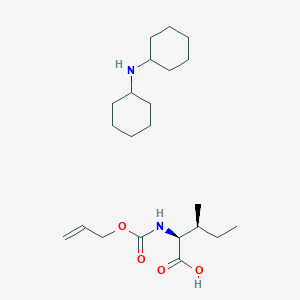
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)


